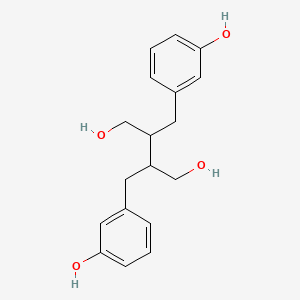

2,3-Bis(3-hydroxybenzyl)butane-1,4-diol

Descripción general

Descripción

2,3-Bis(3-hydroxybenzyl)butane-1,4-diol is a lignan.

This compound is a natural product found in Bacteria, Sesamum indicum, and Enterococcus faecalis with data available.

Aplicaciones Científicas De Investigación

Medicinal Applications

1. Antioxidant Activity

Enterodiol exhibits significant antioxidant properties, which are beneficial in mitigating oxidative stress-related diseases. Studies have shown that it can scavenge free radicals effectively, contributing to cellular protection against damage.

2. Cancer Research

Research indicates that enterodiol may play a role in cancer prevention. It has been observed to inhibit the proliferation of cancer cells in vitro. For instance, a study reported that enterodiol reduced the growth of breast cancer cells by inducing apoptosis and cell cycle arrest .

3. Hormonal Modulation

Enterodiol has been studied for its potential effects on hormone metabolism. It acts as a phytoestrogen, which may influence estrogen metabolism and potentially reduce the risk of hormone-dependent cancers . This property is particularly relevant in postmenopausal women.

Nutritional Applications

1. Dietary Supplement

Due to its health benefits, enterodiol is being explored as a dietary supplement. It is found in various plant sources such as flaxseeds and sesame seeds and could contribute to improved health outcomes when included in the diet.

Industrial Applications

1. Pharmaceutical Formulations

Enterodiol can be utilized in pharmaceutical formulations due to its bioactive properties. Its incorporation into drug delivery systems is being researched to enhance the efficacy of therapeutic agents through synergistic effects.

Data Table: Summary of Applications

Case Studies

Case Study 1: Antioxidant Effects

A clinical study assessed the antioxidant capacity of enterodiol in human subjects. Results indicated a significant reduction in oxidative stress markers post-supplementation, suggesting potential benefits for cardiovascular health.

Case Study 2: Cancer Cell Proliferation

In vitro experiments conducted on breast cancer cell lines demonstrated that enterodiol treatment led to a marked decrease in cell viability and increased apoptosis rates. This highlights its potential as a complementary agent in cancer therapy.

Propiedades

IUPAC Name |

2,3-bis[(3-hydroxyphenyl)methyl]butane-1,4-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O4/c19-11-15(7-13-3-1-5-17(21)9-13)16(12-20)8-14-4-2-6-18(22)10-14/h1-6,9-10,15-16,19-22H,7-8,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWONJCNDULPHLV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)CC(CO)C(CC2=CC(=CC=C2)O)CO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10861023 | |

| Record name | 2,3-Bis[(3-hydroxyphenyl)methyl]butane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76543-16-3 | |

| Record name | 2,3-Bis(3'-hydroxybenzyl)butane-1,4-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076543163 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Bis[(3-hydroxyphenyl)methyl]butane-1,4-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10861023 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.